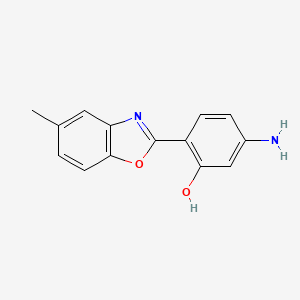

5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, also known as 5-amino-2-methylbenzoxazole (AMBX), is a synthetic, small-molecule compound that has been studied for its potential applications in the field of medicinal chemistry. AMBX is a heterocyclic aromatic compound, with a molecular formula of C9H8N2O, and a molecular weight of 164.17 g/mol. It is a colorless solid at room temperature, and has a melting point of 91-93°C.

Aplicaciones Científicas De Investigación

Synthesis and Photo-Physical Characteristics

Research has been conducted on the synthesis and photophysical properties of derivatives inspired by Excited State Intramolecular Proton Transfer (ESIPT), including compounds related to 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol. These compounds exhibit single absorption and dual emission characteristics due to their excited state intramolecular proton transfer pathways. The studies highlight their potential in fluorescent applications and their thermal stability up to 200°C (Padalkar et al., 2011).

Fluorescent and Colorimetric pH Probe Development

A benzothiazole-based fluorescent and colorimetric pH probe has been developed, leveraging the photophysical properties of benzothiazole derivatives. This probe is highly water-soluble and can potentially be used for real-time intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (Diana et al., 2020).

Antimicrobial Activity

Derivatives of 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising in vitro antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Padalkar et al., 2016).

Antitumor Activity

Some derivatives exhibit selective antitumor activities, such as inducing cytochrome P450 1A1-catalyzed biotransformation leading to DNA damage in sensitive tumor cells. This mechanism underlines their potential application in cancer therapy (Leong et al., 2004).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, closely related to 5-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, have been investigated for their ability to inhibit mammalian type I DNA topoisomerases. These findings suggest potential therapeutic applications in treating diseases related to topoisomerase dysfunction (Alpan et al., 2007).

Propiedades

IUPAC Name |

5-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-4-3-9(15)7-12(10)17/h2-7,17H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNHSHBMAPCZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2962597.png)

![N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2962607.png)

![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)